![molecular formula C16H33BrO3 B3231502 Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- CAS No. 132364-54-6](/img/structure/B3231502.png)
Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-
Vue d'ensemble
Description
Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- is a chemical compound with the molecular formula C16H33BrO3. It is a derivative of decane, where the hydrogen atoms are substituted with a bromoethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- typically involves the reaction of decane with 2-(2-bromoethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: The major products formed are derivatives with different functional groups, such as alcohols or amines.
Oxidation Reactions: The major products formed are corresponding alcohols or carboxylic acids.
Reduction Reactions: The major products formed are corresponding alkanes or alkenes.
Applications De Recherche Scientifique
Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromoethoxy groups into other molecules.
Biology: It is used in the study of biological systems and interactions, particularly in the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- involves its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they are carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-3,6,9-trioxadecane: This compound has a similar structure but with a different arrangement of the ethoxy groups.
Uniqueness
Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- is unique due to its specific arrangement of bromoethoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and industrial processes .
Propriétés
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33BrO3/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHIOHGADUGJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90768021 | |
| Record name | 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90768021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132364-54-6 | |
| Record name | 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90768021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3231422.png)
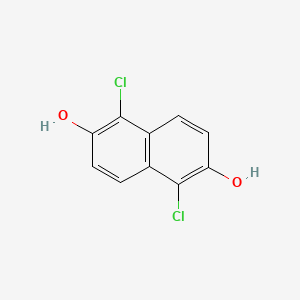
![3-(benzenesulfonyl)-N-[(2E)-4,7-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B3231441.png)
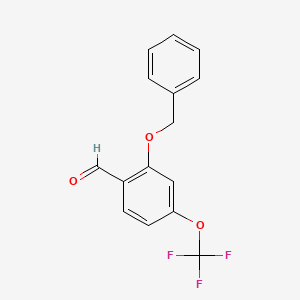
![(2Z)-N-acetyl-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3231445.png)
![3-(2-methoxyethyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3231458.png)
![3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3231465.png)
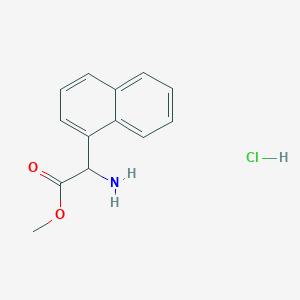
![Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3231474.png)
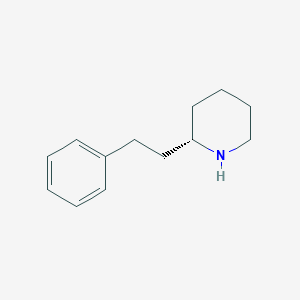
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B3231501.png)
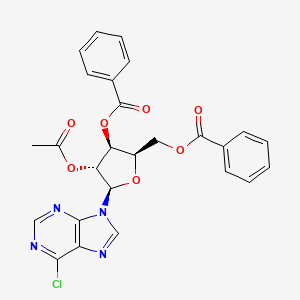
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3231520.png)
![5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3231525.png)
